1,3-Dipropyl-8-p-sulfophenylxanthine
Overview
Description
1,3-Dipropyl-8-p-sulfophenylxanthine is a chemical compound with the molecular formula C17H20N4O5S. It is known for its role as an adenosine receptor antagonist, particularly with slight selectivity for A1 receptors . This compound is water-soluble and has been studied for its various biochemical and physiological effects.
Mechanism of Action
Target of Action
The primary target of 1,3-Dipropyl-8-p-sulfophenylxanthine is the adenosine receptors . Adenosine receptors play a crucial role in cardiovascular physiology, and their antagonism can enhance the activity of the renin-angiotensin system . This compound also interacts with Xanthine Oxidase (XO), an enzyme involved in purine metabolism .
Mode of Action
This compound acts as an antagonist to adenosine receptors . It inhibits XO activity in a concentration-dependent manner, leading to a decrease in the generation of uric acid . This interaction contributes to the compound’s ability to induce hypertension and cardiovascular injury in rats .
Biochemical Pathways
The compound affects the cAMP-adenosine pathway, which involves the conversion of cAMP to AMP and hence to adenosine by the enzymes phosphodiesterase (PDE) and 5’-nucleotidase . The extracellular cAMP-adenosine pathway exists in cardiac fibroblasts and attenuates cell growth .
Pharmacokinetics
It is known that the compound is water-soluble , which could influence its absorption and distribution in the body.
Result of Action
The inhibition of XO activity by this compound leads to a decrease in uric acid levels, which may contribute to oxidative stress . This oxidative stress can then contribute to endothelial dysfunction and vascular morphological changes in rats . Additionally, the compound’s interaction with the cAMP-adenosine pathway can limit cardiac fibroblast growth .
Action Environment
The environment can influence the action of this compound. For instance, the compound’s water solubility could affect its distribution in the body and its interaction with biological targets . .
Biochemical Analysis
Biochemical Properties
1,3-Dipropyl-8-p-sulfophenylxanthine interacts with various enzymes and proteins. It is known to inhibit the activity of Xanthine Oxidase (XO), an enzyme involved in purine metabolism . This inhibition is concentration-dependent and leads to a decrease in uric acid generation . The compound also interacts with adenosine receptors ADORA1, ADORA2B, and ADORA3 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In rats, it induces hypertension and cardiovascular injury . It also contributes to endothelial dysfunction and vascular morphological changes due to decreased generation of uric acid leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . As an antagonist of adenosine receptors, it binds to these receptors and inhibits their activity . It also inhibits the activity of XO, leading to a decrease in the production of uric acid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that the compound’s inhibition of XO activity and the resulting decrease in uric acid levels are concentration-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Chronic treatment of rats with this compound causes a long-lasting hypertensive state for at least seven weeks even after the administration of the drug is ceased .
Metabolic Pathways
This compound is involved in purine metabolism through its interaction with XO . It inhibits the activity of XO, leading to a decrease in the production of uric acid .
Transport and Distribution
It is known that the compound is water-soluble , which may influence its distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 1,3-dipropylxanthine, which is then reacted with p-sulfophenyl chloride under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipropyl-8-p-sulfophenylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,3-Dipropyl-8-p-sulfophenylxanthine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving adenosine receptor antagonists.
Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and as a tool in biochemical assays
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with similar adenosine receptor antagonistic properties.
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.
8-Cyclopentyl-1,3-dipropylxanthine: A compound with structural similarities and similar biological activity.
Uniqueness
1,3-Dipropyl-8-p-sulfophenylxanthine is unique due to its water solubility and slight selectivity for A1 receptors. This makes it particularly useful in studies where solubility and receptor selectivity are important factors .
Properties
IUPAC Name |
4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWALGNIFYOBRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237528 | |
Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>58.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56462844 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89073-57-4 | |
Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) acts primarily as an antagonist of adenosine receptors, specifically the A2 subtype, although it can also block A1 receptors at higher concentrations. [, , , , , , , , , ] By blocking adenosine receptors, DPSPX prevents adenosine from binding and exerting its various physiological effects, such as vasodilation, inhibition of neurotransmission, and modulation of cell growth. [, , , , , , , , , ] The specific downstream effects depend on the cell type, tissue, and concentration of DPSPX used.
ANone: Sure. In the kidney, DPSPX has been shown to:
- Increase urine flow and sodium excretion: By antagonizing adenosine's effect on tubular sodium reabsorption. []
- Augment renin release: By blocking adenosine's inhibitory effect on juxtaglomerular cells. []
- Attenuate renal sympathetic neurotransmission: By preventing adenosine from enhancing the effects of norepinephrine. []
ANone: Unfortunately, the provided research papers focus on the biological activity and applications of DPSPX and don't provide detailed structural characterization data like molecular formula, weight, or spectroscopic information.
ANone: You might be able to find more detailed structural information in chemical databases like PubChem, ChemSpider, or commercial chemical supplier catalogs.
ANone: Again, the provided research papers primarily focus on the biological activity of DPSPX, and details regarding its material compatibility and stability under various conditions are not discussed.
A: While not explicitly stated, DPSPX is often used in physiological solutions for in vitro and in vivo experiments, suggesting it's at least stable in those environments for the duration of the study. [, , , , , , , , , ]
A: DPSPX is primarily recognized for its antagonistic properties towards adenosine receptors. [, , , , , , , , , ] There's no mention of catalytic properties or applications related to reaction mechanisms or selectivity in the provided research papers.
ANone: While the provided research papers focus primarily on in vitro and in vivo studies, they don't delve into computational chemistry or modeling of DPSPX, such as simulations, calculations, or QSAR models.
A: While not explicitly discussed, the use of various adenosine receptor agonists and antagonists with differing selectivity profiles in the research helps elucidate the SAR of DPSPX and related compounds. [, , , , , , , , , ] The studies highlight the importance of the 1,3-dipropyl and 8-p-sulfophenyl substituents in conferring A2 receptor selectivity.
ANone: More detailed information might be found in:
A: The provided research papers showcase a period of active investigation into the role of adenosine in various physiological processes, with DPSPX emerging as a valuable tool for probing adenosine receptor function. [, , , , , , , , , ] While a comprehensive historical account is beyond the scope of these papers, they highlight key milestones in understanding adenosine's role in renal function, cardiovascular regulation, and cellular growth. [, , , , , , , , , ]
ANone: Of course. The research highlights several important findings regarding adenosine and DPSPX:
- Adenosine's role in renin release: Research using DPSPX contributed significantly to understanding how adenosine, via its receptors, regulates renin release from juxtaglomerular cells. []
- Adenosine's modulation of neurotransmission: DPSPX was instrumental in uncovering adenosine's role in modulating noradrenergic neurotransmission in various tissues, including the kidney. []
- Adenosine's antimitogenic effects: Studies employing DPSPX helped establish the concept of adenosine as an antimitogenic factor, particularly in vascular smooth muscle cells, by blocking its growth-inhibitory effects. [, ]
A: The research reviewed showcases significant cross-disciplinary efforts involving pharmacology, physiology, and cell biology to understand adenosine signaling and its therapeutic potential. [, , , , , , , , , ] The use of DPSPX as a pharmacological tool has fostered collaborations between researchers exploring various organ systems and disease models, leading to a more comprehensive understanding of adenosine's diverse biological roles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.